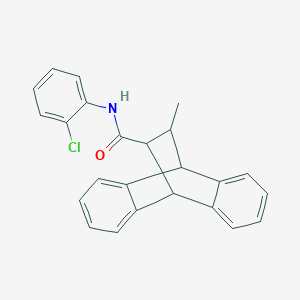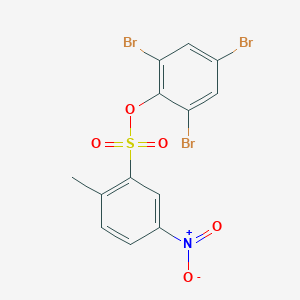
N-(2-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide is a complex organic compound with a unique structure that combines a chlorophenyl group with a dihydroethanoanthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the introduction of the chlorophenyl group through a series of substitution reactions. The final step involves the formation of the carboxamide group.
Preparation of Anthracene Derivative: The anthracene core can be synthesized through a Diels-Alder reaction between anthracene and a suitable dienophile.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using 2-chlorobenzene as the starting material.
Formation of Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The chlorophenyl group can undergo further substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(2-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another compound with a chlorophenyl group, known for its biological activity.
2-chloro-N-(2-chlorophenyl)nicotinamide: A nicotinamide derivative with similar structural features.
Uniqueness
N-(2-chlorophenyl)-12-methyl-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide stands out due to its unique combination of a chlorophenyl group with a dihydroethanoanthracene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H20ClNO |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-16-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide |
InChI |
InChI=1S/C24H20ClNO/c1-14-21-15-8-2-4-10-17(15)23(18-11-5-3-9-16(18)21)22(14)24(27)26-20-13-7-6-12-19(20)25/h2-14,21-23H,1H3,(H,26,27) |
InChI Key |
ZQAQDOSESHSOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)NC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11533976.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11533982.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11533989.png)
![N-[(9Z)-3-methyl-9H-fluoren-9-ylidene]naphthalen-1-amine](/img/structure/B11533997.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11534003.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11534011.png)
![3-[(1Z)-2-(4-methylphenyl)-2-oxo-1-(2-phenylhydrazinylidene)ethyl]-2H-1,4-benzoxazin-2-one](/img/structure/B11534023.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534025.png)

![N-(3,5-dibromopyridin-2-yl)-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11534033.png)
![N,N'-pentane-1,5-diylbis{2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide}](/img/structure/B11534039.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534040.png)
![4-Amino-7,7-dimethyl-1,3-dioxo-1,6,7,9-tetrahydro-3H-furo[3,4-h]isochromene-5-carbonitrile](/img/structure/B11534041.png)
![2-{2-[(4-Methylphenyl)sulfonyl]hydrazinyl}-2-oxoethyl [2-(4-methylphenoxy)ethyl]carbamodithioate](/img/structure/B11534047.png)
